molecular formula C10H18N4O2 B13487974 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(isopropylamino)propanoic acid

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(isopropylamino)propanoic acid

Cat. No.: B13487974
M. Wt: 226.28 g/mol
InChI Key: UZCDWRWDUDDSPC-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(isopropylamino)propanoic acid is a synthetic organic compound that features a triazole ring and an isopropylamino group. Compounds containing triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Attachment of the Isopropylamino Group: The isopropylamino group can be introduced through a nucleophilic substitution reaction using isopropylamine and a suitable leaving group.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions could target the triazole ring or the carboxylic acid group, potentially forming alcohols or amines.

    Substitution: The triazole ring and the isopropylamino group can participate in substitution reactions, where various functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Could be used in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-Triazol-1-yl)propanoic acid: Lacks the dimethyl and isopropylamino groups.

    3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid: Lacks the isopropylamino group.

    2-(Isopropylamino)propanoic acid: Lacks the triazole ring.

Uniqueness

The presence of both the triazole ring and the isopropylamino group in 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(isopropylamino)propanoic acid makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C10H18N4O2/c1-6(2)11-9(10(15)16)5-14-8(4)12-7(3)13-14/h6,9,11H,5H2,1-4H3,(H,15,16)

InChI Key

UZCDWRWDUDDSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC(C(=O)O)NC(C)C

Origin of Product

United States

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